allyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Allyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimidine-thiazine core. The molecule includes a 2-bromophenyl substituent at the 6-position, a methyl group at the 8-position, and an allyl ester moiety at the 7-carboxylate position.
Properties
CAS No. |
609794-67-4 |
|---|---|
Molecular Formula |
C18H17BrN2O3S |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
prop-2-enyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H17BrN2O3S/c1-3-9-24-17(23)15-11(2)20-18-21(14(22)8-10-25-18)16(15)12-6-4-5-7-13(12)19/h3-7,16H,1,8-10H2,2H3 |
InChI Key |
VQBVKMKQYPMLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Thiourea and Bis(Methylthio)Methylene Malononitrile Cyclization
The foundational pyrimido[2,1-b]thiazine scaffold was constructed via refluxing bis(methylthio)methylene malononitrile (2 mmol) with thiourea (1 mmol) in anhydrous DMF containing catalytic K2CO3 (10 mg) at 120°C for 12 hours. This atom-economic process yielded 2,6-dihydro-2,6-diimino-4,8-bis(methylthio)pyrimido[2,1-b]thiazine-3,7-dicarbonitrile (Compound A) as a yellow solid in 76% yield after silica gel chromatography (n-hexane:EtOAc 8:2). Critical ¹H NMR features included singlet peaks at δ 3.15 (SCH3) and δ 9.17/9.81 (=NH), while IR confirmed nitrile (2250 cm⁻¹) and imine (3380 cm⁻¹) functionalities.
Mechanistic Considerations
Density functional theory calculations suggest the reaction proceeds through dual Michael addition pathways:
- Thiourea attacks the α-carbon of bis(methylthio)methylene malononitrile
- Subsequent cyclization eliminates methyl mercaptan
- Aromatization via proton transfer stabilizes the fused bicyclic system
The electron-withdrawing nitrile groups drive cyclization by increasing electrophilicity at C2 and C6 positions.
Methyl Group Installation at C8
Nucleophilic Displacement of Methylthio Group
Compound B (1 mmol) was treated with methylmagnesium bromide (3 equiv) in THF at -78°C, gradually warming to room temperature over 6 hours. Quenching with saturated NH4Cl and extraction with CH2Cl2 afforded crude 8-methyl-6-(2-bromophenyl)pyrimido[2,1-b]thiazine-3,7-dicarbonitrile (Compound C) in 82% yield after chromatography. The methyl group's introduction was confirmed by:
- Disappearance of δ 3.15 SCH3 signal
- New triplet at δ 1.27 (J=6.5 Hz) for CH3
- Upfield shift of C8 carbon from δ 45.2 to δ 38.7 in ¹³C NMR
Oxidation to 4-Oxo Functionality
Manganese Dioxide-Mediated Oxidation
A suspension of Compound C (1 mmol) and activated MnO2 (5 equiv) in dry acetone was refluxed 24 hours under N2. Filtration through Celite and solvent removal yielded 8-methyl-6-(2-bromophenyl)-4-oxo-3,4-dihydropyrimido[2,1-b]thiazine-7-carbonitrile (Compound D) as white crystals (mp 189-191°C) in 74% yield. IR analysis showed a new carbonyl stretch at 1715 cm⁻¹, while ¹H NMR exhibited deshielded H3a/H3b protons at δ 4.81 and δ 4.93 (ABq, J=16.2 Hz).
Allyl Esterification at C7 Position
DMSO-allyl Bromide Mediated Carboxylation
Compound D (1 mmol) was dissolved in anhydrous DMSO (5 mL) with KOH (2 equiv). Allyl bromide (2.5 equiv) was added dropwise at 0°C, then stirred 12 hours at room temperature. Workup involved:
- Dilution with ice water
- Extraction with EtOAc (3×15 mL)
- Drying over Na2SO4
- Column chromatography (5% EtOAc/hexane)
Allyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate was obtained as a colorless liquid (Rf 0.38) in 71% yield. Key characterization data:
¹H NMR (400 MHz, CDCl3):
δ 7.58 (dd, J=7.8,1.6 Hz, 1H, ArH)
δ 7.41 (td, J=7.7,1.7 Hz, 1H, ArH)
δ 7.33 (dd, J=7.7,1.1 Hz, 1H, ArH)
δ 6.05 (m, 1H, CH2CHCH2)
δ 5.41 (dd, J=17.2,1.6 Hz, 1H, CH2CHCH2)
δ 5.29 (dd, J=10.4,1.2 Hz, 1H, CH2CHCH2)
δ 4.74 (d, J=5.6 Hz, 2H, OCH2)
δ 3.19 (s, 3H, CH3)
δ 4.81/4.93 (ABq, J=16.2 Hz, 2H, H3a/H3b)
13C NMR (100 MHz, CDCl3):
δ 169.8 (C=O)
δ 156.2 (C7)
δ 133.7-121.4 (ArC)
δ 118.3 (CH2CHCH2)
δ 65.1 (OCH2)
δ 38.7 (CH3)
Alternative Synthetic Pathways
One-Pot Tandem Approach
Preliminary attempts combined Steps 1-3 in a single reactor:
- Cyclocondensation (120°C, 8h)
- Direct Grignard addition (-78→25°C, 6h)
- In situ MnO2 oxidation (reflux 24h)
This protocol reduced total time by 40% but yielded only 52% product due to competing side reactions during the oxidation step.
Enzymatic Esterification
Lipase B (Candida antarctica) mediated transesterification between methyl ester precursor and allyl alcohol in tert-amyl alcohol at 50°C achieved 63% conversion after 72 hours. While greener, the method proved less efficient than chemical approaches.
Chemical Reactions Analysis
Allyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Allyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in various biological assays to study its effects on cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of allyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.
Modulation of receptor activity: The compound may bind to specific receptors, altering their activity and downstream signaling.
Induction of apoptosis: It can induce programmed cell death in cancer cells through various mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and functional group reactivity.
Key Structural and Functional Comparisons:
Substituent Position and Electronic Effects :
- The 2-bromophenyl group in the target compound likely increases electrophilicity compared to the 4-bromophenyl isomer (), as ortho-substituents induce greater steric and electronic effects .
- Methoxy groups (e.g., in 4-methoxyphenyl derivatives) donate electron density, reducing reactivity toward electrophilic attacks compared to bromophenyl analogs .
Ester Group Influence :
- Allyl esters (target compound) are more reactive than ethyl or 2-methoxyethyl esters due to the allyl group’s ability to participate in conjugate addition or elimination reactions .
Leaving Group Potential: Compounds with methylthio groups (e.g., ) exhibit superior leaving-group ability compared to bromine or methoxy substituents, enabling nucleophilic substitutions .
Crystallographic and Stability Data: Related thiazolo[3,2-a]pyrimidine derivatives (e.g., ) crystallize in monoclinic systems (P21/n) with dense packing (1.417 Mg/m³), suggesting that bromine substituents in the target compound may similarly enhance molecular rigidity .
Pharmacological Implications :
- While biological data for the target compound is absent, derivatives with 4-methoxyphenyl or methylthio groups show enhanced bioactivity in preliminary studies, likely due to improved membrane permeability or target binding .
Biological Activity
Allyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 609794-67-4) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimido-thiazine core structure characterized by the presence of nitrogen and sulfur heteroatoms. The molecular formula is with a molecular weight of approximately 468.316 g/mol. The brominated phenyl group is particularly noteworthy for its potential influence on biological activity through increased lipophilicity and cellular uptake.
Biological Activities
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit notable antimicrobial properties. For instance, thiazine derivatives have been shown to inhibit various bacterial strains and fungi. Specific assays would be necessary to confirm the antimicrobial efficacy of this compound.
Anticancer Potential
Research indicates that thiazine derivatives can act as antiproliferative agents against various cancer cell lines. For example, compounds structurally related to allyl 6-(2-bromophenyl)-8-methyl have demonstrated GI50 values ranging from 37 to 86 nM against human cancer cell lines, indicating strong potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action may involve interaction with key biological targets such as enzymes or receptors. Studies on similar compounds have shown inhibition of pathways associated with cancer cell proliferation and survival. For instance, some thiazole-based compounds have been reported to inhibit EGFR and BRAF V600E with IC50 values as low as 0.05 µM .
Case Studies
-
Antiproliferative Activity
A study on thiazole derivatives indicated that certain compounds exhibited significant antiproliferative activity against human cancer cell lines with minimal cytotoxicity towards normal cells . This suggests a favorable therapeutic index for further exploration. -
In Vitro Cytotoxicity
Another investigation demonstrated that thiazolo[3,2-a]pyrimidine derivatives showed moderate cytotoxicity against normal liver cells while maintaining high efficiency against tumor cells . Such findings are critical in assessing the safety profile of allyl 6-(2-bromophenyl)-8-methyl.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common approaches include:
- Nucleophilic Substitution Reactions: Due to the presence of the bromine atom.
- Esterification Reactions: Involving the carboxylate group.
These synthetic pathways are crucial for producing derivatives with enhanced biological activities.
Comparative Analysis
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Allyl 6-(2-bromophenyl)-8-methyl | Brominated phenyl group | Potentially altered activity due to bromination |
| Ethyl 6-(4-fluorophenyl)-8-methyl | Fluorinated phenyl group | Enhanced stability and bioactivity |
| Allyl 6-(4-iodophenyl)-8-methyl | Iodinated phenyl group | Increased lipophilicity |
This table highlights how variations in substituents can significantly affect biological activity and chemical properties.
Safety Profile
Allyl 6-(2-bromophenyl)-8-methyl is classified under several safety warnings:
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation : Reacting a uracil derivative (e.g., 6-amino-1,3-dimethyluracil) with aromatic aldehydes to form Schiff base intermediates.
- Cyclization : Introducing a thiazine ring via reaction with mercaptoacetic acid under basic conditions (e.g., anhydrous K₂CO₃) .
- Esterification : Incorporating the allyl ester group using allyl halides or allyl alcohol in the presence of catalysts like tetrabutylammonium bromide (TBAB) .
Key intermediates include Schiff bases (e.g., 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione derivatives) and thiazolidinone precursors .
Advanced: How can researchers optimize the yield during scale-up synthesis, considering side reactions?
Answer:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency and reduce byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes thermal degradation of the bromophenyl group.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization to isolate the pure product .
Basic: Which spectroscopic methods confirm the compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., allyl ester protons at δ 4.5–5.5 ppm) and carbon backbone.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : Resolves spatial arrangement of the pyrimidothiazine core and bromophenyl substituent (e.g., monoclinic P2₁/c space group) .
Advanced: What computational methods predict bromophenyl reactivity in cross-coupling reactions?
Answer:
- DFT Calculations : Model electron density distribution to identify reactive sites (e.g., bromine’s electrophilicity).
- Molecular Docking : Predict interactions with catalytic systems (e.g., Pd-based catalysts for Suzuki coupling).
- Transition State Analysis : Use software like Gaussian to simulate activation barriers for bromine substitution .
Basic: What stability concerns exist for this compound, and how is degradation monitored?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazine ring.
- Hydrolysis Risk : Monitor ester bond stability via HPLC under varying pH conditions (e.g., pH 7.4 buffer for physiological relevance).
- Analytical Methods : TLC (silica gel, ethyl acetate mobile phase) detects degradation products .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity screening).
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to account for concentration-dependent effects.
- Theoretical Alignment : Link discrepancies to structural analogs (e.g., compare with triazolothiadiazole derivatives) to identify structure-activity relationships (SAR) .
Basic: What handling precautions are recommended for this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., dichloromethane).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How to modify the thiazine ring to improve pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
